Cas no 2649081-34-3 (1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole)

1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole
- 2649081-34-3
- EN300-1730470
-
- インチ: 1S/C8H9N3O/c1-3-11-5-8(4-10-11)7(2)9-6-12/h3-5,7H,1H2,2H3
- InChIKey: WIRSODZXUSVTIM-UHFFFAOYSA-N
- ほほえんだ: O=C=NC(C)C1C=NN(C=C)C=1
計算された属性
- せいみつぶんしりょう: 163.074561919g/mol
- どういたいしつりょう: 163.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 47.2Ų
1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1730470-5.0g |
1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649081-34-3 | 5g |
$4557.0 | 2023-06-04 | ||
Enamine | EN300-1730470-0.1g |
1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649081-34-3 | 0.1g |
$1384.0 | 2023-09-20 | ||
Enamine | EN300-1730470-1g |
1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649081-34-3 | 1g |
$1572.0 | 2023-09-20 | ||
Enamine | EN300-1730470-10g |
1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649081-34-3 | 10g |
$6758.0 | 2023-09-20 | ||
Enamine | EN300-1730470-5g |
1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649081-34-3 | 5g |
$4557.0 | 2023-09-20 | ||
Enamine | EN300-1730470-0.05g |
1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649081-34-3 | 0.05g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1730470-0.5g |
1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649081-34-3 | 0.5g |
$1509.0 | 2023-09-20 | ||
Enamine | EN300-1730470-10.0g |
1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649081-34-3 | 10g |
$6758.0 | 2023-06-04 | ||
Enamine | EN300-1730470-2.5g |
1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649081-34-3 | 2.5g |
$3080.0 | 2023-09-20 | ||
Enamine | EN300-1730470-1.0g |
1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649081-34-3 | 1g |
$1572.0 | 2023-06-04 |
1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazoleに関する追加情報
Comprehensive Analysis of 1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole (CAS No. 2649081-34-3): Properties, Applications, and Industry Trends
The chemical compound 1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole (CAS No. 2649081-34-3) has garnered significant attention in recent years due to its unique molecular structure and versatile applications in organic synthesis and material science. As a derivative of pyrazole, this compound combines the reactivity of an isocyanate group with the stability of a heterocyclic ring, making it a valuable intermediate for researchers and industrial chemists alike. The growing demand for specialized heterocyclic compounds in pharmaceuticals, agrochemicals, and advanced materials has positioned this molecule as a subject of intense study.
One of the most frequently asked questions about 1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole revolves around its synthesis and purification methods. Recent studies highlight innovative approaches using catalytic processes to improve yield and selectivity, addressing concerns about sustainability in chemical manufacturing. The compound's vinyl group and isocyanate functionality enable diverse reactions, including polymerization and cross-linking, which are critical for developing high-performance coatings and adhesives – a hot topic in the context of eco-friendly material development.
From a structural perspective, the pyrazole core in CAS 2649081-34-3 contributes to remarkable thermal stability, while the ethenyl substituent enhances reactivity in radical-mediated transformations. This dual characteristic makes the compound particularly interesting for researchers exploring click chemistry applications or designing novel pharmacophores. Analytical techniques such as NMR spectroscopy and mass spectrometry confirm the compound's purity, with HPLC methods being optimized to meet the pharmaceutical industry's stringent quality standards.
The applications of 1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole extend to cutting-edge fields like bioconjugation and polymer modification. In drug discovery, its reactive groups serve as anchors for targeted drug delivery systems, aligning with current trends in personalized medicine. Material scientists value its role in creating self-healing polymers – a rapidly growing sector responding to demands for sustainable materials with extended lifespans. These applications directly address modern challenges like circular economy principles and reduced environmental footprint.
Storage and handling of CAS 2649081-34-3 require specific conditions to maintain stability. Industry best practices recommend anhydrous environments and temperature-controlled settings, reflecting broader concerns about chemical safety and shelf-life optimization. Recent innovations in molecular encapsulation techniques have shown promise in enhancing the compound's stability during transportation – a solution gaining traction as global supply chains face increasing complexity.
Market analysts note rising interest in pyrazole derivatives like 1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole, driven by expanding applications in electronic materials and specialty chemicals. Patent filings related to this compound have increased by 40% since 2020, particularly in areas of organic electronics and energy storage solutions. This trend mirrors the broader industry shift toward functional materials for next-generation technologies, including flexible displays and solid-state batteries.
Environmental considerations surrounding isocyanate-containing compounds have led to significant research into greener alternatives and processes. For 2649081-34-3, recent breakthroughs in catalytic isocyanation methods demonstrate reduced waste generation and improved atom economy. These advancements align with regulatory trends and consumer preferences for sustainable chemistry, while maintaining the compound's valuable reactivity profile.
Future research directions for 1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole likely include exploration of its biological activity and potential medicinal applications. Preliminary studies suggest interesting interactions with certain enzyme targets, though comprehensive pharmacological profiling remains ongoing. The compound's modular structure also makes it a candidate for combinatorial chemistry approaches, which could accelerate discovery of novel materials with tailored properties.
In analytical chemistry, method development for CAS 2649081-34-3 continues to evolve. Advanced techniques like two-dimensional NMR and high-resolution mass spectrometry provide unprecedented insights into its molecular behavior and degradation pathways. Such analytical rigor supports quality control in industrial applications while enabling fundamental research into structure-activity relationships.
The commercial availability of 1-ethenyl-4-(1-isocyanatoethyl)-1H-pyrazole has expanded significantly, with specialty chemical suppliers offering various purity grades to meet different application needs. Pricing trends reflect both the compound's growing utility and improvements in manufacturing efficiency. Current market intelligence suggests stable supply chains, though researchers are advised to verify specifications for their particular use cases.
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